molecular formula C14H12ClNO B2641206 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one CAS No. 36175-15-2

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one

Cat. No. B2641206
CAS RN: 36175-15-2
M. Wt: 245.71
InChI Key: OODTXAUEVYFZLU-UHFFFAOYSA-N
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Description

The compound “1-(4-Chlorophenyl)ethanol” is a related compound with a molecular formula of C8H9ClO . It’s important to note that the structure and properties of a compound can significantly change with even small modifications to its molecular structure.


Synthesis Analysis

While specific synthesis methods for “1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one” are not available, a related compound, “2-Bromo-4’-chloroacetophenone”, has been synthesized in a laboratory setting .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For example, the structure of “1-(4-Chlorophenyl)ethanol” has been determined and is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. For instance, a one-pot three-component coupling reaction of α-amino aryl ketones, indoles, and CBr4 has been developed .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, and density can be determined experimentally. For instance, the properties of “1-(4-Chlorophenyl)ethanol” are available .

Scientific Research Applications

Safety and Hazards

Safety data sheets (SDS) provide information on the hazards of a compound and the necessary precautions for handling and storage. An SDS for “2-Bromo-4’-chloroacetophenone” is available .

properties

IUPAC Name

1-[6-(4-chlorophenyl)-2-methylpyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-9-13(10(2)17)7-8-14(16-9)11-3-5-12(15)6-4-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODTXAUEVYFZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethan-1-one

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